Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17777455
InChI: InChI=1S/C10H8FNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H8FNO5S
Molecular Weight: 273.24 g/mol

Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

CAS No.:

Cat. No.: VC17777455

Molecular Formula: C10H8FNO5S

Molecular Weight: 273.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate -

Specification

Molecular Formula C10H8FNO5S
Molecular Weight 273.24 g/mol
IUPAC Name methyl 5-fluorosulfonyl-3-oxo-1,2-dihydroisoindole-1-carboxylate
Standard InChI InChI=1S/C10H8FNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13)
Standard InChI Key RBMNAXKOYWDHGS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C2=C(C=C(C=C2)S(=O)(=O)F)C(=O)N1

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a bicyclic isoindole scaffold fused with a five-membered ring containing a ketone group at position 3. A fluorosulfonyl (–SO₂F) substituent is positioned at carbon 5, while a methyl ester (–COOCH₃) occupies position 1. This arrangement creates a polarized electronic environment, with the fluorosulfonyl group acting as a strong electron-withdrawing moiety and the ester contributing to solubility in organic solvents .

Physicochemical Properties

The molecular formula C₁₂H₁₀FNO₄S corresponds to a molecular weight of 303.27 g/mol. Key physicochemical parameters are summarized below:

PropertyValue
CAS Registry Number1803566-14-4
AppearanceWhite to off-white crystalline solid
Melting Point148–152°C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol
Density1.52 g/cm³ (estimated)

These properties are derived from experimental data and computational modeling .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step sequence:

  • Isoindole Core Formation: Cyclocondensation of phthalaldehyde derivatives with ammonium acetate yields the 2,3-dihydro-1H-isoindole intermediate.

  • Sulfonylation: Treatment with fluorosulfonic acid (FSO₃H) in dichloromethane introduces the –SO₂F group at position 5.

  • Esterification: Reaction with methyl chloroformate in the presence of triethylamine installs the methyl ester .

Industrial Production

Industrial synthesis employs continuous-flow reactors to enhance yield (>85%) and purity. Key process parameters include:

  • Temperature control (0–5°C during sulfonylation to prevent side reactions)

  • Use of scavenger resins to remove excess fluorosulfonic acid

  • Crystallization from ethyl acetate/hexane mixtures for purification .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution

The fluorosulfonyl group at C5 undergoes facile displacement by nucleophiles (e.g., amines, alkoxides) via a two-step mechanism:

  • Electrophilic Activation: The –SO₂F group polarizes the aromatic ring, rendering C5 susceptible to attack.

  • Nucleophilic Attack: Replacement of fluorine with incoming nucleophiles occurs under mild conditions (e.g., room temperature in THF).

Ester Hydrolysis

The methyl ester hydrolyzes in basic aqueous media (pH >10) to yield the corresponding carboxylic acid. Kinetic studies reveal a second-order rate constant of 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C, indicating moderate reactivity compared to aliphatic esters .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its fluorosulfonyl group enables covalent binding to cysteine residues in target proteins, a strategy employed in irreversible inhibitor design.

Polymer Chemistry

Incorporation into polyimide backbones enhances thermal stability (Tg >300°C) and dielectric properties (ε = 2.8 at 1 MHz), making it valuable for high-performance electronics encapsulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator